

# IUPAC name for C<sub>20</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub> amide compound

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## Compound of Interest

Compound Name: *n,n'*-Bis(4-aminophenyl)terephthalamide

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An In-Depth Technical Guide to the C<sub>20</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub> Amide Scaffold: Synthesis, Properties, and Therapeutic Applications

## Abstract

The molecular formula C<sub>20</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub> represents a diverse chemical space, with numerous potential isomers. This guide focuses on a representative amide-containing structure, 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide, to explore the broader significance of the amide and benzamide scaffolds in modern drug discovery. While this specific isomer is not extensively documented in current literature, its constituent parts—the benzamide and p-phenylenediamine moieties—are foundational in medicinal chemistry. This guide provides a comprehensive analysis of the nomenclature, physicochemical properties, and synthetic strategies relevant to this class of compounds. Furthermore, it delves into the well-established therapeutic applications of benzamide-containing drugs, including their roles as histone deacetylase (HDAC) inhibitors, tubulin polymerization inhibitors, and dopamine receptor antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile amide scaffold in the design of novel therapeutics.

## The Amide Bond: A Cornerstone of Medicinal Chemistry

The amide functional group is one of the most prevalent linkages in biologically active molecules, second only to the C-C bond in its ubiquity.<sup>[1]</sup> Its importance is rooted in a unique

combination of physicochemical properties that make it ideal for molecular recognition and structural stability.

## Physicochemical Properties and Drug Design

The properties of the amide bond are dictated by the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts several key features:

- **Planarity:** The C-N bond has significant double-bond character, resulting in a planar geometry that restricts rotation. This conformational rigidity is crucial for pre-organizing a molecule for optimal binding to a biological target.
- **Hydrogen Bonding:** The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.<sup>[2]</sup> This dual functionality allows for specific and strong interactions with protein and nucleic acid targets.
- **Stability:** Amides are significantly more resistant to hydrolysis than esters, providing the metabolic stability necessary for many drug candidates.<sup>[3][4]</sup> However, they are still susceptible to enzymatic cleavage by proteases and amidases, a factor that must be considered in drug design.<sup>[4][5]</sup>
- **Solubility:** The polarity of the amide group generally enhances aqueous solubility compared to non-polar analogues, although this is highly dependent on the overall molecular structure.<sup>[6][7]</sup>

These properties are summarized in the table below:

Property	Consequence in Drug Design
Planarity	Reduces conformational flexibility, lowering the entropic penalty of binding to a target.
Hydrogen Bonding	Enables specific, high-affinity interactions with biological macromolecules.[2]
Metabolic Stability	Generally resistant to non-enzymatic hydrolysis, but can be a site of metabolic breakdown by amidases.[5]
Polarity	Influences solubility, membrane permeability, and overall pharmacokinetic profile.[6]

## IUPAC Nomenclature of a C<sub>20</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub> Amide

The systematic naming of complex amides follows the IUPAC rules of nomenclature.[8][9][10] For our representative compound, 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide, the name is deconstructed as follows:

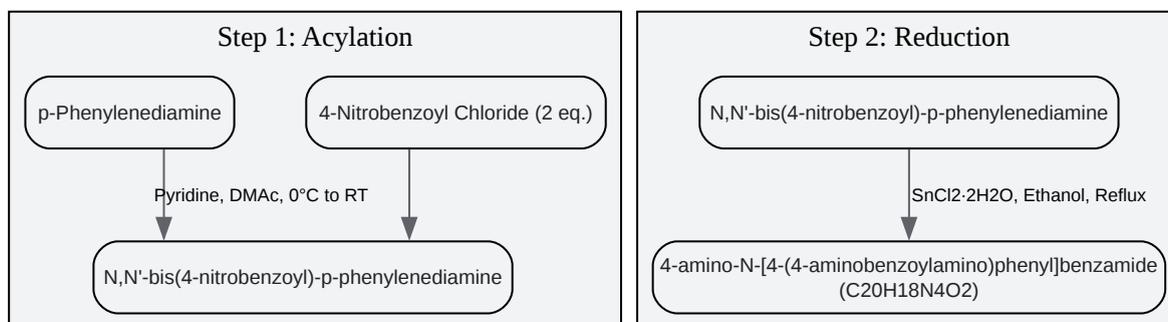
- Parent Structure: The core is a benzamide, a benzene ring attached to a C(=O)N group.
- Substituent on the Benzoyl Group: A 4-amino group is attached to the benzene ring of the parent benzamide.
- Substituent on the Nitrogen: The nitrogen of the parent benzamide is substituted with a complex group, indicated by the prefix N-. This group is a [4-[(4-aminobenzoyl)amino]phenyl] group.
  - This larger substituent is itself a substituted phenyl group.
  - At position 4 of this phenyl ring, there is a [(4-aminobenzoyl)amino] group.
    - This group consists of a 4-aminobenzoyl moiety attached to an amino (NH) linker.

This systematic approach allows for the unambiguous naming of even highly complex, multi-component molecules.

# Synthesis of Aromatic Polyamides: A Validated Protocol

While a specific, published synthesis for 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide is not readily available, a robust and self-validating protocol can be constructed from well-established methods for the synthesis of aromatic polyamides.<sup>[1][11][12]</sup> The proposed synthesis involves a two-step process starting from p-phenylenediamine and 4-nitrobenzoyl chloride, followed by reduction of the nitro groups.

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide.

## Detailed Experimental Protocol

### Step 1: Synthesis of N,N'-bis(4-nitrobenzoyl)-p-phenylenediamine

- Reagent Preparation:** In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve p-phenylenediamine (1.08 g, 10 mmol) in 50 mL of anhydrous N,N-dimethylacetamide (DMAc). Add pyridine (2.0 mL, 25 mmol) as an acid scavenger.
- Acylation Reaction:** Cool the solution to 0 °C in an ice bath. Separately, dissolve 4-nitrobenzoyl chloride (3.71 g, 20 mmol) in 25 mL of anhydrous DMAc and add it to the

dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred p-phenylenediamine solution over 30 minutes, maintaining the temperature at 0 °C.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
- **Work-up and Purification:** Pour the reaction mixture into 500 mL of cold water with vigorous stirring. The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a mixture of DMAc and water to yield N,N'-bis(4-nitrobenzoyl)-p-phenylenediamine as a solid.

#### Step 2: Synthesis of 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide

- **Reaction Setup:** In a 500 mL round-bottom flask, suspend the N,N'-bis(4-nitrobenzoyl)-p-phenylenediamine (4.06 g, 10 mmol) from Step 1 in 200 mL of ethanol.
- **Reduction:** To this suspension, add tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (22.56 g, 100 mmol).
- **Reflux:** Heat the mixture to reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The product will precipitate. Collect the solid by vacuum filtration and wash it with water. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the final product, 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide.<sup>[13][14]</sup>

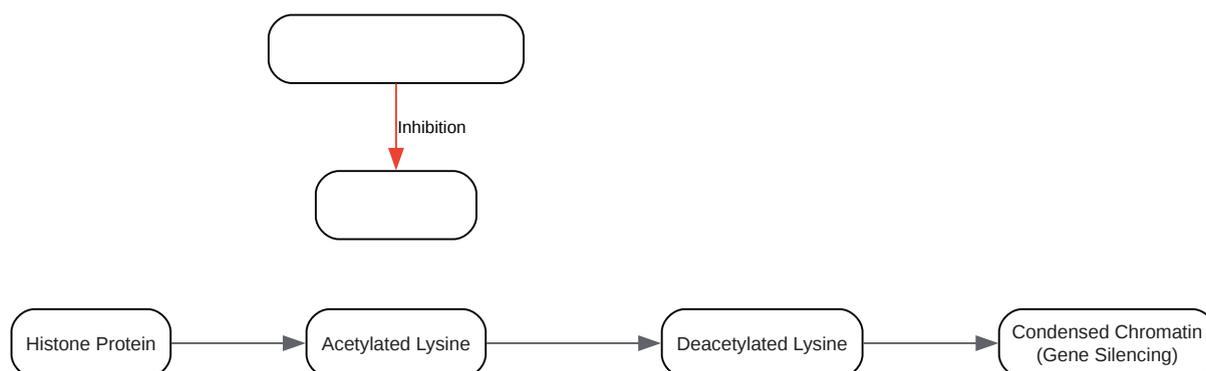
## Therapeutic Applications of the Benzamide Scaffold

The benzamide moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas.<sup>[15][16]</sup> This versatility stems from its ability to engage in key interactions with various biological targets.

## Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[17] Aberrant HDAC activity is implicated in various cancers, making them an important therapeutic target.[18]

Mechanism of Action: A specific class of benzamides, the o-aminobenzamides, act as potent and often selective HDAC inhibitors. The o-aminoanilide moiety serves as a key pharmacophore, chelating the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[15][19] This inhibition leads to hyperacetylation of histones and other proteins, resulting in changes in gene expression that can induce cell-cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[15][20]



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Caption: Mechanism of HDAC inhibition by o-aminobenzamide derivatives.

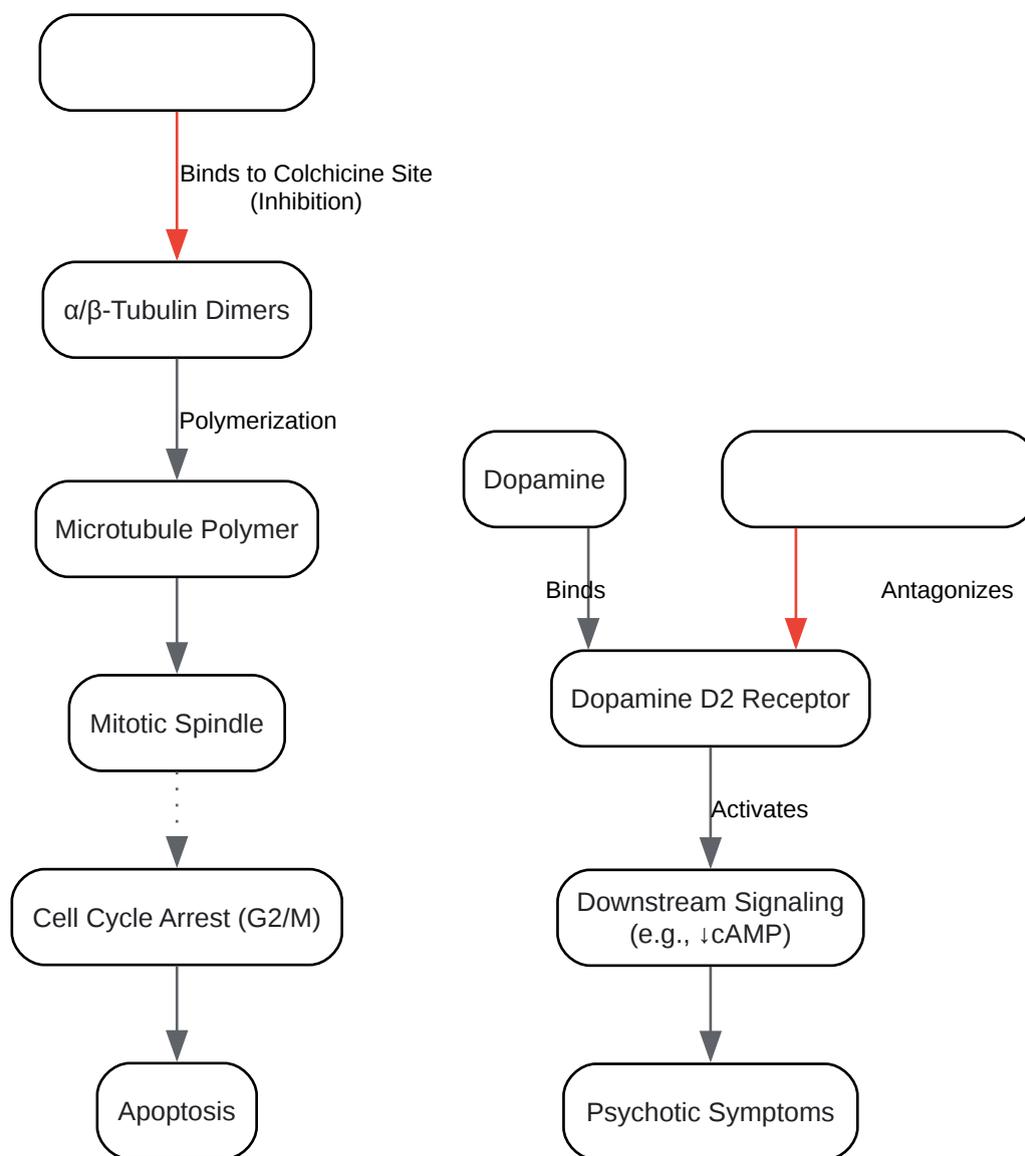
Examples of Benzamide HDAC Inhibitors:

Compound	Target HDACs	Clinical Status/Application
Entinostat	Class I HDACs	In clinical trials for various cancers, including breast cancer.[18]
Mocetinostat	HDAC1, 2	Investigated for hematological tumors.[18]
Chidamide	HDAC1, 2, 3, 10	Approved in China for peripheral T-cell lymphoma. [21]

## Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer chemotherapy. Several benzamide derivatives have been developed as potent inhibitors of tubulin polymerization.[3][22]

Mechanism of Action: These compounds typically bind to the colchicine binding site on  $\beta$ -tubulin.[4] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, leading to apoptosis.[10]



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Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Examples of Benzamide Dopamine Antagonists:

Compound	Primary Use	Key Features
Sulpiride	Antipsychotic	Selective for D2/D3 receptors. [23]
Metoclopramide	Antiemetic, Prokinetic	Acts on central and peripheral dopamine receptors. [2]
Amisulpride	Antipsychotic	High affinity for D2/D3 receptors. [16]

## Conclusion

The C<sub>20</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub> amide, exemplified by 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide, serves as an excellent model for understanding the profound impact of the amide and benzamide scaffolds in drug discovery. The unique physicochemical properties of the amide bond make it a linchpin for molecular recognition and metabolic stability. The benzamide core, in particular, has proven to be a remarkably versatile platform for the development of drugs targeting a wide array of biological processes, from epigenetic regulation and cell division to neurotransmission. The continued exploration of novel derivatives and the application of advanced synthetic methodologies promise to further expand the therapeutic utility of this enduring and indispensable chemical scaffold.

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